![molecular formula C13H10ClN5O2 B292252 (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP is a heterocyclic compound that contains a pyrazolopyrimidine core and a hydrazine moiety.
科学的研究の応用
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Studies have also shown that (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
作用機序
The mechanism of action of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is not yet fully understood. However, it has been proposed that (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has also been shown to exhibit antioxidant activity, which may contribute to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can induce apoptosis, or programmed cell death, in cancer cells. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has also been shown to inhibit the growth of tumors in animal models. In addition, (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has also been shown to exhibit antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its high yield and purity, which makes it suitable for use in various laboratory experiments. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its potential toxicity, which may limit its use in certain experiments. In addition, (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione may exhibit different effects in different cell types, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione. One area of research is the development of new synthetic methods for (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione that may improve its yield and purity. Another area of research is the investigation of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione's potential applications in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione and to identify its molecular targets. Finally, the potential toxicity of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione needs to be further investigated to ensure its safe use in laboratory experiments.
Conclusion
In conclusion, (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can be synthesized using a variety of methods, and its yield and purity are generally high. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, and its mechanism of action is not yet fully understood. (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has several advantages and limitations for laboratory experiments, and several future directions for its study have been identified.
合成法
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione can be synthesized using a variety of methods, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with methylisocyanate. Another method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with malononitrile and ammonium acetate. The yield of (3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione using these methods is generally high, and the purity can be improved using column chromatography.
特性
分子式 |
C13H10ClN5O2 |
|---|---|
分子量 |
303.7 g/mol |
IUPAC名 |
(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C13H10ClN5O2/c1-7-5-10(20)19-12(15-7)11(13(21)18-19)17-16-9-4-2-3-8(14)6-9/h2-6,16H,1H3,(H,18,21)/b17-11+ |
InChIキー |
JBFFIKGRRPPZEY-GZTJUZNOSA-N |
異性体SMILES |
CC1=CC(=O)N2C(=N1)/C(=N\NC3=CC(=CC=C3)Cl)/C(=O)N2 |
SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)Cl)C(=O)N2 |
正規SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



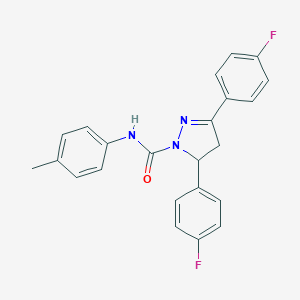
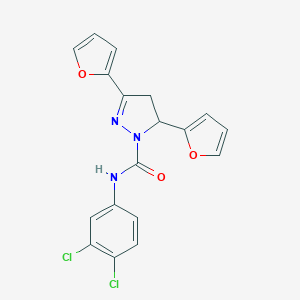
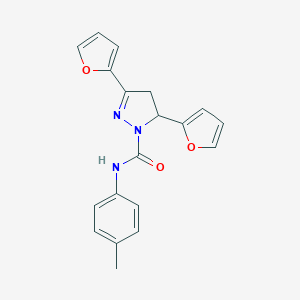
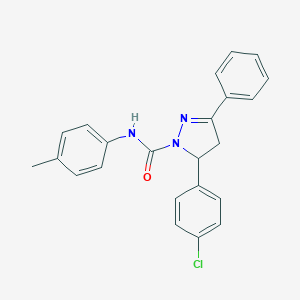
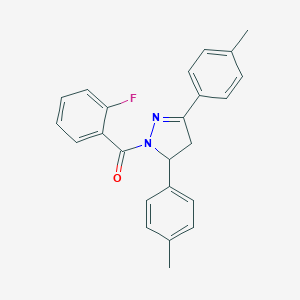
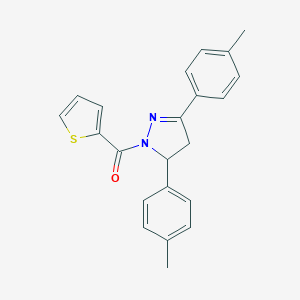
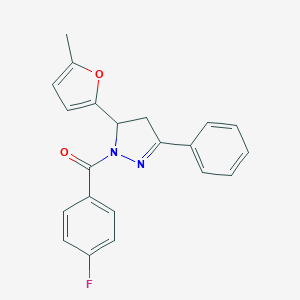
![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)

![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292193.png)